6-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride
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Overview
Description
6-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C16H15Cl2N3. It is primarily used in research applications, particularly in the field of proteomics . This compound is known for its unique structure, which includes a quinoline core substituted with chloro, hydrazino, methyl, and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 2-amino-8-methyl-3-phenylquinoline, followed by the introduction of the hydrazino group. The reaction conditions often require the use of specific solvents and catalysts to achieve the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazino group can lead to the formation of azo compounds, while substitution reactions can yield a variety of substituted quinoline derivatives.
Scientific Research Applications
6-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of cancer treatment.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This compound can also interfere with DNA replication and repair processes, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride: Similar structure but lacks the hydrazino group.
6-Chloro-2-methyl-8-phenylquinoline: Similar core structure but different substituents.
Uniqueness
6-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride is unique due to the presence of the hydrazino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research applications, particularly in the development of new therapeutic agents.
Properties
CAS No. |
1170828-18-8 |
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Molecular Formula |
C16H15Cl2N3 |
Molecular Weight |
320.2 g/mol |
IUPAC Name |
(6-chloro-8-methyl-3-phenylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C16H14ClN3.ClH/c1-10-7-13(17)8-12-9-14(11-5-3-2-4-6-11)16(20-18)19-15(10)12;/h2-9H,18H2,1H3,(H,19,20);1H |
InChI Key |
JVZWGDHFWJIMRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=CC(=C(N=C12)NN)C3=CC=CC=C3)Cl.Cl |
Origin of Product |
United States |
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